molecular formula C6H16Cl2N2OS B1524834 4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride CAS No. 1354951-49-7

4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride

Cat. No.: B1524834
CAS No.: 1354951-49-7
M. Wt: 235.17 g/mol
InChI Key: FBBPFOCASNKIAF-UHFFFAOYSA-N
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Description

The compound “4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride” is a derivative of morpholine, which is a common heterocyclic amine. The “4-(2-Aminoethyl)” part suggests that an ethylamine group is attached to the 4th carbon of the morpholine ring. The “1lambda4-thiomorpholin-1-one” part indicates that the compound contains a thiomorpholine ring, which is a morpholine ring where one of the oxygen atoms is replaced by a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a morpholine ring, an ethylamine group, and a sulfur atom replacing one of the oxygen atoms in the morpholine ring .


Chemical Reactions Analysis

As a derivative of morpholine, this compound could potentially undergo a variety of chemical reactions. The presence of the aminoethyl group might make it a candidate for reactions involving amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. As a morpholine derivative, it would likely be a solid at room temperature and soluble in water due to the presence of the polar morpholine ring and aminoethyl group .

Scientific Research Applications

Antimicrobial Activity

The synthesis and antimicrobial activity of thiomorpholine derivatives, including compounds structurally related to 4-(2-Aminoethyl)-1λ⁴-thiomorpholin-1-one dihydrochloride, were explored. These derivatives were developed through nucleophilic substitution reactions aiming for potent bioactive molecules with enhanced microbial intracellular concentration and reduced microbial resistance. The antimicrobial activities of the synthesized compounds were assessed, showing promising results in combating microbial infections (D. Kardile & N. Kalyane, 2010).

Chemical Synthesis and Reactivity

Research on the reactivity of unsubstituted and alkyl-substituted thiomorpholines, including derivatives of 4-(2-Aminoethyl)-1λ⁴-thiomorpholin-1-one dihydrochloride, has led to the synthesis of various N-substituted thiomorpholine-1,1-dioxides. These compounds have been explored for their potential in forming cyclic imides and other complex molecules, showcasing their versatility in chemical synthesis (F. Asinger, M. Kaussen, I. Gold-Martin, & A. Saus, 1981).

Enantioselective Synthesis

A study demonstrated the use of amino alcohol ligands for the highly enantioselective addition of organozinc reagents to aldehydes, utilizing structures akin to 4-(2-Aminoethyl)-1λ⁴-thiomorpholin-1-one dihydrochloride. This process underscores the compound's role in facilitating enantioselective synthesis, contributing to the development of chiral molecules with high enantiomeric excess (W. A. Nugent, 2002).

DPP-IV Inhibitors Design

Thiomorpholine derivatives, including those structurally similar to 4-(2-Aminoethyl)-1λ⁴-thiomorpholin-1-one dihydrochloride, have been synthesized and tested as dipeptidyl peptidase IV (DPP-IV) inhibitors. These compounds, based on natural and non-natural L-amino acids, have shown significant potential in vitro, with certain derivatives displaying promising results in glucose tolerance tests (Bei Han et al., 2012).

Future Directions

The future directions for this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be further studied for potential use in pharmaceuticals .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit serine proteases such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These interactions are typically irreversible, leading to the formation of stable enzyme-inhibitor complexes. The compound’s specificity and stability at low pH values make it a valuable tool in biochemical studies.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the activation of sterol regulatory element-binding proteins (SREBPs), which are crucial for cholesterol regulation . This inhibition affects gene expression related to cholesterol metabolism, demonstrating the compound’s impact on cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It covalently modifies the hydroxyl groups of serine residues in target enzymes, leading to enzyme inhibition . This modification results in the addition of a sulfonyl group to the enzyme, rendering it inactive. The compound’s ability to inhibit serine proteases and other enzymes highlights its potential as a biochemical tool.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable at low pH values, maintaining its inhibitory activity for extended periods . Its stability decreases at higher pH levels, leading to degradation and reduced efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in inhibiting serine proteases also affects metabolic pathways related to protein degradation and turnover. Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these proteins, affecting its overall efficacy and function. Studies have shown that the compound can be effectively delivered to target sites within cells, enhancing its biochemical applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed, enhancing its efficacy in biochemical studies.

Properties

IUPAC Name

2-(1-oxo-1,4-thiazinan-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2OS.2ClH/c7-1-2-8-3-5-10(9)6-4-8;;/h1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBPFOCASNKIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CCN1CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride
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